((2-Methoxyphenyl)ethynyl)triMethylsilane

Catalog No.
S1910319
CAS No.
40230-91-9
M.F
C12H16OSi
M. Wt
204.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((2-Methoxyphenyl)ethynyl)triMethylsilane

CAS Number

40230-91-9

Product Name

((2-Methoxyphenyl)ethynyl)triMethylsilane

IUPAC Name

2-(2-methoxyphenyl)ethynyl-trimethylsilane

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

InChI

InChI=1S/C12H16OSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8H,1-4H3

InChI Key

HNAJPTRCGNBCPB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C#C[Si](C)(C)C

Canonical SMILES

COC1=CC=CC=C1C#C[Si](C)(C)C

((2-Methoxyphenyl)ethynyl)trimethylsilane (CAS 40230-91-9) is a highly versatile, bifunctional building block characterized by a trimethylsilyl (TMS)-protected alkyne and an ortho-methoxy-substituted benzene ring. In industrial and advanced laboratory settings, it is primarily procured as a stable precursor for cross-coupling reactions, heterocycle synthesis, and advanced materials development. The TMS group effectively masks the reactive terminal alkyne, ensuring long-term shelf stability and preventing unwanted side reactions during harsh catalytic conditions. Simultaneously, the ortho-methoxy moiety provides critical steric and electronic properties, acting as a dative directing group in transition-metal catalysis and serving as an essential nucleophilic participant in intramolecular cyclizations to form benzofurans and indoles [1].

Substituting ((2-Methoxyphenyl)ethynyl)trimethylsilane with unprotected 2-methoxyphenylacetylene or alternative isomers (such as the para-methoxy variant) introduces severe process liabilities. Unprotected terminal alkynes are notoriously unstable during storage, prone to oxidative homocoupling (Glaser coupling) and polymerization, which degrades batch purity and compromises downstream stoichiometry[1]. Furthermore, substituting with the para-isomer completely eliminates the proximity-driven dative directing effects required for regioselective metal-catalyzed insertions, and removes the spatial arrangement necessary for ortho-cyclization into benzofuran scaffolds [2]. Attempting to use bulkier protecting groups like TIPS instead of TMS reduces atom economy and necessitates harsher, more expensive deprotection reagents (e.g., TBAF) [3]. Thus, procuring this exact TMS-protected, ortho-substituted compound is mandatory for reproducible, high-yield synthesis of complex ortho-functionalized aromatics.

Prevention of Spontaneous Homocoupling and Enhanced Shelf Stability

Unprotected terminal alkynes, such as 2-methoxyphenylacetylene, are known to be susceptible to oxidative homocoupling (Glaser-type reactions) and degradation upon prolonged exposure to light or heat. Procurement of the TMS-protected analog, ((2-Methoxyphenyl)ethynyl)trimethylsilane, completely arrests these degradation pathways, providing a shelf-stable precursor that can be stored indefinitely at room temperature without loss of purity [1].

Evidence DimensionStorage stability and homocoupling resistance
Target Compound DataIndefinitely stable at room temperature; 0% spontaneous homocoupling
Comparator Or BaselineUnprotected 2-methoxyphenylacetylene (susceptible to oxidative dimerization and degradation)
Quantified DifferenceNear 100% suppression of spontaneous degradation during storage
ConditionsStandard laboratory storage conditions (ambient light/air)

Procuring the TMS-protected form eliminates batch-to-batch variability caused by precursor degradation, ensuring reproducible yields in downstream cross-coupling.

Regioselectivity Inversion in Titanium-Catalyzed Heterocycle Synthesis

The ortho-methoxy group in ((2-methoxyphenyl)ethynyl)trimethylsilane acts as a powerful dative directing group. In Ti-catalyzed [2+2+1] pyrrole synthesis with phenylpropyne, this precoordination to titanium overrides the intrinsic electronic bias of the alkyne, resulting in a 1.1:1 ratio of 3-TMS to 4-TMS pyrrole isomers. In contrast, standard TMS-protected alkynes lacking this directing group exhibit strict regioselectivity for a single isomer[1].

Evidence DimensionRegioselectivity ratio (3-TMS:4-TMS pyrrole)
Target Compound Data1.1:1 ratio (unselective/inverted)
Comparator Or BaselineStandard non-directed TMS-alkynes (highly selective for 4-TMS isomer)
Quantified DifferenceComplete disruption of intrinsic regioselectivity due to ortho-methoxy coordination
ConditionsTi-catalyzed [2+2+1] heterocoupling with phenylpropyne at 60 °C

Buyers targeting specific, non-thermodynamic heterocycle isomers must procure this exact ortho-substituted compound to leverage its unique dative directing effects.

High-Yield Orthogonal Deprotection Under Mild Conditions

Compared to bulkier silyl protecting groups like TIPS or TBDMS, the TMS group on ((2-methoxyphenyl)ethynyl)trimethylsilane offers superior processability for late-stage unmasking. Quantitative deprotection to the terminal alkyne is achieved using mild bases (e.g., K2CO3 in MeOH) at room temperature, frequently delivering >95% yields, whereas TIPS analogs require harsher fluoride sources and extended reaction times[1].

Evidence DimensionDeprotection conditions and yield
Target Compound Data>95% yield of terminal alkyne using mild K2CO3/MeOH
Comparator Or BaselineTIPS-protected analogs (require harsh fluoride sources like TBAF)
Quantified DifferenceElimination of fluoride reagents; near-quantitative yield under mild basic conditions
ConditionsBase-mediated desilylation at room temperature

The TMS group provides the ideal balance of protection during harsh cross-coupling and easy, high-yield removal, optimizing overall synthetic efficiency.

Enabling Substrate for Direct Benzofuran Annulation

The specific 1,2-substitution pattern (ortho-methoxy and ethynyl) makes this compound a privileged precursor for synthesizing functionalized benzofurans. For instance, under direct electrooxidative selenylation conditions, ((2-methoxyphenyl)ethynyl)trimethylsilane undergoes tandem cyclization with diphenyl diselenide to yield 2,3-bis(phenylselanyl)benzofuran in 76% yield. Para-methoxy or unsubstituted phenylacetylene derivatives cannot undergo this specific intramolecular cyclization [1].

Evidence DimensionBenzofuran cyclization yield
Target Compound Data76% yield of 2,3-bis(phenylselanyl)benzofuran
Comparator Or BaselineNon-ortho-methoxy alkynes (0% yield, incapable of cyclization)
Quantified DifferenceAbsolute requirement of the ortho-methoxy group for the annulation pathway
ConditionsElectrooxidative selenylation with diphenyl diselenide

For procurement teams sourcing building blocks for benzofuran-based pharmaceuticals or materials, this exact ortho-substitution is an absolute structural prerequisite.

Precursor for Benzofuran-Based Pharmaceuticals

Due to its ortho-methoxy group, this compound is perfectly suited for tandem cyclization reactions (such as electrooxidative selenylation) to construct functionalized benzofurans, which are core scaffolds in numerous biologically active molecules and pharmaceutical candidates [1].

Regiocontrolled Synthesis of Multisubsituted Pyrroles

The dative directing ability of the ortho-methoxy moiety allows synthetic chemists to override intrinsic electronic biases in Ti-catalyzed [2+2+1] heterocouplings, making this compound the right choice for accessing specific, non-thermodynamic pyrrole isomers [2].

Stable Storage and On-Demand Terminal Alkyne Generation

For workflows requiring 2-methoxyphenylacetylene, procuring this TMS-protected analog ensures long-term shelf stability without the risk of oxidative homocoupling. The terminal alkyne can be generated on-demand in >95% yield using mild basic conditions, ensuring high purity for immediate downstream cross-coupling [3].

Dates

Last modified: 08-16-2023

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